molecular formula C23H22N2O2S B2513562 (1-(4-methoxybenzyl)-2-((naphthalen-1-ylmethyl)thio)-1H-imidazol-5-yl)methanol CAS No. 920370-47-4

(1-(4-methoxybenzyl)-2-((naphthalen-1-ylmethyl)thio)-1H-imidazol-5-yl)methanol

Cat. No. B2513562
CAS RN: 920370-47-4
M. Wt: 390.5
InChI Key: CRQNKLKDGUSBPT-UHFFFAOYSA-N
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Description

Synthesis Analysis

While there isn’t specific information available on the synthesis of this exact compound, related compounds have been synthesized using various methods. For instance, the synthesis of pyrazoline was performed via a one-pot three-component reaction under microwave irradiation . Additionally, catalytic protodeboronation of pinacol boronic esters has been reported, which could potentially be relevant to the synthesis of this compound .

Scientific Research Applications

Enzymatic Degradation of Organic Pollutants

Organic pollutants present in industrial wastewater pose significant environmental challenges. Enzymatic approaches involving redox mediators have been explored for their remediation. Redox mediators enhance the efficiency of pollutant degradation by enzymes like laccases and peroxidases. This method shows promise for the treatment of various organic compounds, indicating a potential application area for the chemical , if it can act as a substrate or mediator in these processes (Husain & Husain, 2007).

Biodegradation of Petroleum Organosulfur Compounds

The biodegradation of organosulfur compounds in petroleum, a major environmental concern, has been studied extensively. Research focusing on compounds like dibenzothiophene and its derivatives, similar in structure to the compound , demonstrates the microbial capacity to degrade these pollutants. This suggests a potential research interest in exploring the biodegradability of (1-(4-methoxybenzyl)-2-((naphthalen-1-ylmethyl)thio)-1H-imidazol-5-yl)methanol in similar contexts (Kropp & Fedorak, 1998).

Catalysis in Methanol Reforming

The reforming of methanol to produce hydrogen, a clean energy carrier, involves various catalytic processes. Research in Cu-based catalysts for methanol reforming highlights the importance of catalyst development for efficient hydrogen production. The compound could potentially be explored for its catalytic properties in such reforming processes, contributing to the advancement of hydrogen energy technologies (Yong et al., 2013).

Decolorization and Detoxification of Synthetic Dyes

The enzymatic treatment of synthetic dyes in wastewater has emerged as an effective strategy for pollution control. Enzymes like peroxidases and laccases, in the presence of redox mediators, can degrade recalcitrant dyes. The compound could be studied for its potential role as a mediator in enhancing the enzymatic decolorization and detoxification of dyes, offering an innovative solution for wastewater treatment (Husain, 2006).

Nonsteroidal Antiestrogens Research

In the medical field, the search for nonsteroidal antiestrogens for the treatment of hormone-dependent breast tumors has led to significant research. Understanding the structure-activity relationships of compounds with potential antiestrogenic effects is crucial. The chemical structure of (1-(4-methoxybenzyl)-2-((naphthalen-1-ylmethyl)thio)-1H-imidazol-5-yl)methanol might provide a novel framework for developing new therapeutic agents in this category, highlighting an area for further investigation (Magarian et al., 1994).

properties

IUPAC Name

[3-[(4-methoxyphenyl)methyl]-2-(naphthalen-1-ylmethylsulfanyl)imidazol-4-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O2S/c1-27-21-11-9-17(10-12-21)14-25-20(15-26)13-24-23(25)28-16-19-7-4-6-18-5-2-3-8-22(18)19/h2-13,26H,14-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRQNKLKDGUSBPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=CN=C2SCC3=CC=CC4=CC=CC=C43)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-(4-methoxybenzyl)-2-((naphthalen-1-ylmethyl)thio)-1H-imidazol-5-yl)methanol

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